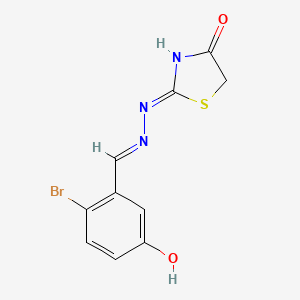![molecular formula C10H14N6 B3724202 3-(3,3-dimethyl-1-triazen-1-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3724202.png)
3-(3,3-dimethyl-1-triazen-1-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
3-(3,3-dimethyl-1-triazen-1-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is a heterocyclic compound that contains a triazene group and a pyrazolopyridine ring system. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Mechanism of Action
The mechanism of action of 3-(3,3-dimethyl-1-triazen-1-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine involves the formation of a covalent bond between the triazene group and the target molecule. This covalent bond formation results in the modification of the target molecule, which can lead to changes in its biological activity. The mechanism of action of this compound has been studied extensively using various spectroscopic techniques, such as UV-Vis, fluorescence, and NMR spectroscopy.
Biochemical and Physiological Effects:
3-(3,3-dimethyl-1-triazen-1-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, it has been shown to have antioxidant and anti-inflammatory properties. This compound has also been shown to have potential anticancer activity, as it can induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3,3-dimethyl-1-triazen-1-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine in lab experiments include its high potency, selectivity, and ability to covalently modify target molecules. However, its limitations include its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for the study of 3-(3,3-dimethyl-1-triazen-1-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine. One direction is the development of more efficient and selective synthesis methods for this compound. Another direction is the study of its potential applications in drug discovery, particularly in the development of anticancer drugs. Additionally, the study of its interaction with various biomolecules, such as proteins and nucleic acids, can lead to a better understanding of its mechanism of action and potential applications in biomedical research.
Scientific Research Applications
3-(3,3-dimethyl-1-triazen-1-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been studied extensively for its potential applications in scientific research. It has been used as a probe to study the binding of various ligands to proteins, such as human serum albumin and bovine serum albumin. This compound has also been used to study the interaction of ligands with DNA and RNA. Additionally, it has been used as a fluorescent probe to study the dynamics of biological membranes.
properties
IUPAC Name |
N-[(E)-(4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)diazenyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-6-5-7(2)11-9-8(6)10(13-12-9)14-15-16(3)4/h5H,1-4H3,(H,11,12,13)/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNXSSAHFLUAIV-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NNC(=C12)N=NN(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=NNC(=C12)/N=N/N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-({[5-(4-chlorophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B3724121.png)

![N-(3,4-dimethylphenyl)-2-{5-[(2-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B3724133.png)

![2-amino-N-{amino[(4,6,7-trimethyl-2-quinazolinyl)amino]methylene}benzamide](/img/structure/B3724147.png)
![4-bromo-2-({[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B3724154.png)





![1H-indole-3-carbaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B3724211.png)

![3-(4-hydroxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3724227.png)